molecular formula C9H11FO2 B12283132 3-Fluoro-2-isopropoxyphenol

3-Fluoro-2-isopropoxyphenol

Cat. No.: B12283132
M. Wt: 170.18 g/mol
InChI Key: VWBAAXKAGYZING-UHFFFAOYSA-N
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Description

3-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

3-fluoro-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11FO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI Key

VWBAAXKAGYZING-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atom and the isopropoxy group can significantly influence the compound’s reactivity and interactions with other molecules .

Biological Activity

3-Fluoro-2-isopropoxyphenol is an organic compound notable for its potential biological activities, particularly in the realms of fluorescence and interactions with biological targets. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H13F O2. The presence of a fluorine atom enhances its lipophilicity, increasing solubility in organic solvents and potentially improving bioavailability in biological systems. The compound features a phenolic hydroxyl group that can form hydrogen bonds, which is crucial for its interactions with proteins and enzymes .

Fluorescent Probe

Research indicates that this compound exhibits unique optical properties, making it a candidate for use as a fluorescent probe . Its ability to interact with specific molecular targets suggests potential therapeutic applications, particularly in imaging and tracking biological processes .

Interaction with Proteins and Enzymes

The compound's mechanism of action is believed to involve the formation of hydrogen bonds with proteins and enzymes. This interaction can lead to alterations in their functional activity, suggesting possible roles in pharmacological studies . Further investigations are necessary to elucidate the precise pathways through which this compound exerts its effects.

The mechanism of action involves the following key aspects:

  • Hydrogen Bonding : The phenolic hydroxyl group facilitates hydrogen bonding with target proteins.
  • Enhanced Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes, enhancing its bioavailability .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their features:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-3-isopropoxyphenolFluorine and isopropoxy groups in different positionsDifferent reactivity due to substitution pattern
3-Fluoro-4-isopropoxyphenolIsomeric structure with fluorine at position 4Variations in physical properties
3-Bromo-5-fluoro-2-isopropoxyphenolContains bromine instead of hydrogen at position 5Altered reactivity due to bromine presence

The unique substitution pattern of this compound significantly influences its chemical reactivity and interactions compared to similar compounds .

Applications in Drug Development

The potential therapeutic applications of this compound extend to drug development, where it may serve as a precursor for synthesizing more complex organic molecules. Its unique properties make it suitable for exploration in medicinal chemistry .

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